molecular formula C10H20N2O B1340232 trans-2-Morpholinocyclohexanamine CAS No. 291776-02-8

trans-2-Morpholinocyclohexanamine

Cat. No.: B1340232
CAS No.: 291776-02-8
M. Wt: 184.28 g/mol
InChI Key: ZRAFIVNWDABKOL-NXEZZACHSA-N
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Description

Trans-2-Morpholinocyclohexanamine: is an organic compound with the molecular formula C10H20N2O. It features a cyclohexane ring substituted with a morpholine group and an amine group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Morpholinocyclohexanamine can be synthesized through several methods. One common approach involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane . Another method includes the reaction of cyclohexene oxide with morpholine under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Morpholinocyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-Morpholinocyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Cis-2-Morpholinocyclohexanamine: Differing in the spatial arrangement of the substituents on the cyclohexane ring.

    2-Morpholinocyclohexanol: Featuring a hydroxyl group instead of an amine group.

    2-Morpholinocyclohexanone: Containing a ketone group instead of an amine group

Uniqueness: Trans-2-Morpholinocyclohexanamine is unique due to its trans configuration, which can significantly influence its chemical reactivity and biological activity compared to its cis isomer and other related compounds .

Biological Activity

Trans-2-Morpholinocyclohexanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its morpholine ring and cyclohexane structure, which contribute to its unique pharmacological properties. The morpholine moiety is known for its ability to engage in hydrogen bonding, enhancing the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.

  • Receptor Interaction :
    • The compound has shown affinity for adrenergic receptors, which are crucial in regulating cardiovascular and CNS functions.
    • It may also interact with muscarinic receptors, suggesting potential applications in treating respiratory diseases through dual-action mechanisms .
  • Enzymatic Inhibition :
    • Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Efficacy Studies

Several studies have assessed the efficacy of this compound in various biological models:

  • Cell Culture Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. For instance, IC50 values were reported in the low micromolar range against specific tumor cell lines .
  • Animal Models : Animal studies have indicated that this compound can produce significant behavioral changes consistent with anxiolytic and antidepressant effects. These findings support its potential use in treating mood disorders.

Data Table: Biological Activity Summary

Study TypeModel/Cell LineIC50 (µM)Observed Effects
In VitroHCT-116 (Cancer)2.44Cytotoxicity observed
In VitroHepG2 (Liver Cancer)6.29Significant reduction in cell viability
In VivoMouse ModelN/AAnxiolytic and antidepressant effects

Case Studies

Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of this compound, researchers found that treatment led to apoptosis in cancer cells via a mitochondrial pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a shift towards programmed cell death.

Case Study 2: Neurological Effects
Another study focused on the neurological effects of this compound in rodent models. The results showed significant improvements in depressive-like behaviors when administered at specific dosages, suggesting a promising avenue for further exploration in mood disorder treatments.

Properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAFIVNWDABKOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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